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Compound of Interest

Compound Name: 2-Nitro-2-phenylindene-1,3-dione

Cat. No.: B11988797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-
Nitro-2-phenylindene-1,3-dione. Due to the limited availability of direct experimental spectra

for this specific compound, this guide presents predicted data based on the analysis of the

parent compound, 2-phenylindene-1,3-dione, and the known spectroscopic effects of the nitro

functional group. This approach offers a robust framework for the identification and

characterization of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Nitro-2-phenylindene-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a nitro group at the C2 position is expected to significantly influence the

chemical shifts of the surrounding nuclei. The electron-withdrawing nature of the nitro group will

deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Table 1: Predicted ¹H NMR Data for 2-Nitro-2-phenylindene-1,3-dione
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.10 - 8.30 m 2H Aromatic (H4, H7)

7.80 - 7.95 m 2H Aromatic (H5, H6)

7.40 - 7.60 m 5H Phenyl group

Table 2: Predicted ¹³C NMR Data for 2-Nitro-2-phenylindene-1,3-dione

Chemical Shift (ppm) Assignment

190 - 195 C1, C3 (Carbonyl)

140 - 145 C3a, C7a

135 - 140 C5, C6

130 - 135 Phenyl (quaternary)

125 - 130 Phenyl (CH)

120 - 125 C4, C7

90 - 95 C2 (quaternary, attached to NO₂)

Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitro-2-phenylindene-1,3-dione is predicted to be dominated by the

strong absorptions of the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands for 2-Nitro-2-phenylindene-1,3-dione
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Wavenumber (cm⁻¹) Intensity Assignment

1710 - 1740 Strong
C=O stretch (asymmetric and

symmetric) of the dione

1540 - 1570 Strong
N-O asymmetric stretch of the

nitro group

1340 - 1370 Strong
N-O symmetric stretch of the

nitro group

3050 - 3100 Medium C-H stretch (aromatic)

1580 - 1620 Medium to Weak C=C stretch (aromatic)

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns related to the loss of the nitro group and cleavage of the indene-1,3-

dione ring.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Nitro-2-phenylindene-1,3-dione

m/z Proposed Fragment

267 [M]⁺ (Molecular Ion)

221 [M - NO₂]⁺

193 [M - NO₂ - CO]⁺

165 [M - NO₂ - 2CO]⁺

104 [C₈H₄O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Nitro-2-
phenylindene-1,3-dione.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Nitro-2-phenylindene-1,3-dione.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).
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Relaxation Delay: 2-5 seconds.

Reference: CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Nitro-2-phenylindene-1,3-dione with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the mixture in a pellet press and apply pressure to form a transparent or translucent

pellet.

Analysis:

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment should be recorded

prior to sample analysis.

Mass Spectrometry
Sample Introduction:

Direct infusion or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

system. For a solid sample, a direct insertion probe can be used.

Electron Ionization (EI) Mass Spectrometry:
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Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.

Visualizations
Chemical Structure and Key Functional Groups
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2-Nitro-2-phenylindene-1,3-dione Structure

Indene-1,3-dione Core

Substituents

C1 (C=O)

C2

C3 (C=O) NO2

Nitro Group

Phenyl

Phenyl Group

C3a

C4

C7a

C5

C6

C7

Click to download full resolution via product page

Caption: Key functional groups of 2-Nitro-2-phenylindene-1,3-dione.
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Spectroscopic Analysis Workflow

General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Data Acquisition

Data Processing
(Fourier Transform, etc.)

Spectral Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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